Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Description
“Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate” is a complex organic compound. It contains a bicyclic pentane structure (a cyclopentane), a methoxyphenyl group, and an acetate group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic pentane structure. This structure could potentially confer interesting physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetate group suggests that it could undergo reactions typical of esters, such as hydrolysis. The methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the acetate group suggests that it might be soluble in organic solvents, while the bicyclic pentane structure could potentially influence its boiling and melting points .Future Directions
Properties
IUPAC Name |
methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-9-3-4-10(11(16)5-9)14-6-15(7-14,8-14)12(17)13(18)20-2/h3-5,12H,6-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMFRHVQVQKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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